5h-Indene-2-carbaldehyde 5h-Indene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 724765-42-8
VCID: VC16003868
InChI: InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2
SMILES:
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol

5h-Indene-2-carbaldehyde

CAS No.: 724765-42-8

Cat. No.: VC16003868

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

5h-Indene-2-carbaldehyde - 724765-42-8

Specification

CAS No. 724765-42-8
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
IUPAC Name 5H-indene-2-carbaldehyde
Standard InChI InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2
Standard InChI Key OBVHPJUQHDKEFK-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=CC(=CC2=C1)C=O

Introduction

Molecular Architecture and Nomenclature

The indene core consists of a bicyclic system merging a benzene ring with a cyclopentene moiety. In 5H-indene-2-carbaldehyde, the carbaldehyde group (-CHO) occupies position 2 of the indene framework, while the "5H" designation indicates the tautomeric form involving a hydrogen shift within the fused ring system. Comparative analysis of related structures reveals that substituents at position 5 (e.g., methyl , fluoro ) significantly influence electronic and steric properties.

Structural Characterization

The 2D structure of 5-methyl-1H-indene-2-carbaldehyde (C₁₁H₁₀O) features a methyl group at position 5 and a carbaldehyde at position 2, as depicted by the SMILES notation CC1=CC2=C(CC(=C2)C=O)C=C1 . Similarly, 5-fluoro-1H-indene-2-carbaldehyde (C₁₀H₇FO) substitutes the methyl group with fluorine, yielding the SMILES C1C2=C(C=C1C=O)C=C(C=C2)F . These analogs highlight the modularity of indene-carbaldehyde derivatives, where position 5 serves as a key site for functionalization.

Table 1: Comparative Molecular Data for Indene-2-carbaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)SMILES Notation
5-Methyl-1H-indene-2-carbaldehyde C₁₁H₁₀O158.20CC1=CC2=C(CC(=C2)C=O)C=C1
5-Fluoro-1H-indene-2-carbaldehyde C₁₀H₇FO162.16C1C2=C(C=C1C=O)C=C(C=C2)F
2,3-Dihydro-1H-indene-2-carbaldehyde C₁₀H₁₀O146.19O=CC1CC2=CC=CC=C2C1

Synthetic Methodologies

Acid-Catalyzed Cyclization and Functionalization

A pivotal synthesis route for spiro-indene-carbaldehyde hybrids involves treating oxoindeno[1,2-b]pyrrole derivatives with concentrated H₂SO₄ in acetic acid at 80°C . This method achieves cyclization and oxidation in a single step, yielding 5H-spiro[furan-2,2′-indene]-1′,3′,5-triones with >90% efficiency. The mechanism proceeds via protonation of the starting material, followed by intramolecular cycloaddition and dehydration (Scheme 1).

Derivatization Strategies

Introducing substituents at position 5 typically involves Friedel-Crafts alkylation or electrophilic halogenation. For example, 5-methyl-1H-indene-2-carbaldehyde is synthesized by reacting indene-2-carbaldehyde with methyl iodide in the presence of AlCl₃ . Fluorination at position 5, as in , employs Selectfluor® under mild conditions to preserve the aldehyde functionality.

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: The carbaldehyde group exhibits a characteristic C=O stretch at 1680–1720 cm⁻¹, as observed in 5-hydroxy-1H-indole-2-carbaldehyde .

  • NMR Spectroscopy: In 2,3-dihydro-1H-indene-2-carbaldehyde , the aldehyde proton resonates at δ 9.8–10.2 ppm (¹H NMR), while the indene protons appear as multiplet signals between δ 6.5–7.5 ppm.

  • Mass Spectrometry: Electron ionization (EI-MS) of 5-methyl-1H-indene-2-carbaldehyde shows a molecular ion peak at m/z 158.20 .

Applications and Research Frontiers

Biological Activity

Spiro-indene-carbaldehyde derivatives exhibit promising bioactivity. The 5H-spiro[furan-2,2′-indene]-1′,3′,5-trione framework demonstrates antimicrobial and anti-inflammatory properties in preliminary assays . The carbaldehyde group may act as a Michael acceptor, enabling covalent binding to biological targets.

Materials Science

Indene-carbaldehydes serve as precursors for conductive polymers and metal-organic frameworks (MOFs). The planar aromatic system facilitates π-π stacking, while the aldehyde group enables Schiff base formation with amines .

Challenges and Future Directions

Despite advances in synthesizing indene-carbaldehyde derivatives, the exact compound 5H-indene-2-carbaldehyde remains underexplored. Key challenges include:

  • Regioselective Synthesis: Controlling substituent placement at position 5 without side reactions.

  • Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during handling .

  • Biological Screening: Limited data on toxicity and pharmacokinetics hinder pharmaceutical applications.

Future research should prioritize catalytic asymmetric synthesis to access enantiopure derivatives and computational modeling to predict reactivity.

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